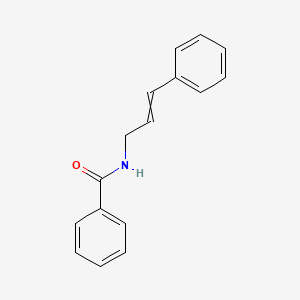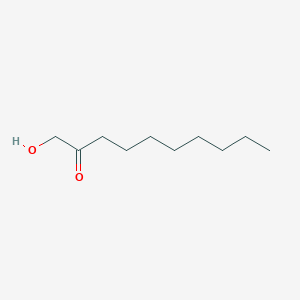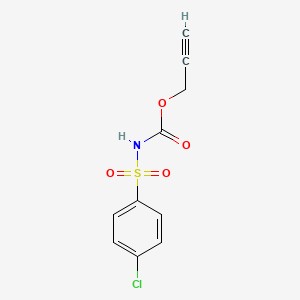![molecular formula C23H46N2O4 B14494980 Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- CAS No. 65115-07-3](/img/structure/B14494980.png)
Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- is a complex organic compound with the molecular formula C23H46N2O4 . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediylbis(oxy) linkage, with heptyl and methyl substituents on the nitrogen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves multiple steps. One common synthetic route includes the reaction of 1,3-dibromopropane with sodium heptanoate to form the intermediate 1,3-propanediylbis(oxy)heptane. This intermediate is then reacted with N-methylacetamide in the presence of a base such as sodium hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 1,3-propanediylbis(oxy) linkage allows for flexible interactions with various biological molecules, making it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- include:
Acetamide, N,N’-[1,3-propanediylbis(oxy-7,1-naphthalenediyl-2,1-ethanediyl)]bis-: This compound has a similar structure but includes naphthalene rings, which may alter its chemical properties and applications.
2,2’-[1,3-Propanediylbis(oxy)]bis(N-heptyl-N-methylacetamide): This compound has a similar molecular formula and structure but may differ in its reactivity and biological activity.
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- stands out due to its unique combination of heptyl and methyl substituents, which provide distinct chemical and biological properties .
Properties
CAS No. |
65115-07-3 |
|---|---|
Molecular Formula |
C23H46N2O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]propoxy]-N-methylacetamide |
InChI |
InChI=1S/C23H46N2O4/c1-5-7-9-11-13-16-24(3)22(26)20-28-18-15-19-29-21-23(27)25(4)17-14-12-10-8-6-2/h5-21H2,1-4H3 |
InChI Key |
VAQKCJZAOPTDST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCCCOCC(=O)N(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B14494907.png)

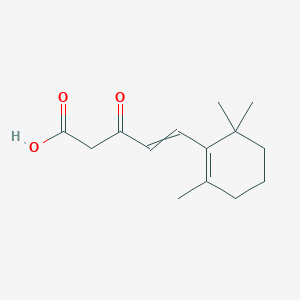
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
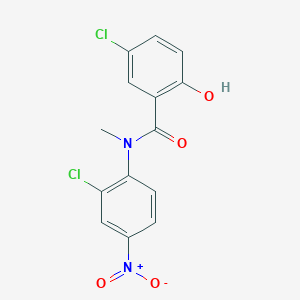
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
